4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine
CAS No.:
Cat. No.: VC18594592
Molecular Formula: C14H16ClN3
Molecular Weight: 261.75 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine -](/images/structure/VC18594592.png)
Specification
Molecular Formula | C14H16ClN3 |
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Molecular Weight | 261.75 g/mol |
IUPAC Name | 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine |
Standard InChI | InChI=1S/C14H16ClN3/c15-12-4-2-1-3-11(12)14-9-13(17-18-14)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2,(H,17,18) |
Standard InChI Key | MTOWDIPETKKROJ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of two cyclic systems:
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A piperidine ring (a six-membered saturated ring containing one nitrogen atom).
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A pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms), substituted at the 3-position with a 2-chlorophenyl group.
The connectivity between these rings occurs at the 4-position of the piperidine and the 5-position of the pyrazole. This arrangement creates a planar pyrazole system conjugated with the electron-withdrawing chlorine atom, influencing the compound’s electronic properties .
IUPAC Name and Identifiers
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IUPAC Name: 4-[3-(2-Chlorophenyl)-1H-pyrazol-5-yl]piperidine
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Molecular Formula: C₁₄H₁₆ClN₃
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Molecular Weight: 261.75 g/mol (calculated for the base structure) .
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SMILES: C1CNCCC1C2=CC(=NN2)C3=CC=CC=C3Cl
Table 1: Key Chemical Identifiers
Synthesis and Synthetic Methodologies
General Synthetic Strategies
The synthesis of 4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine typically involves cyclocondensation reactions between hydrazine derivatives and diketones or their equivalents. A representative pathway includes:
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Formation of the Pyrazole Core:
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Piperidine Ring Introduction:
Optimization and Catalysis
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Piperidine as a Catalyst: Piperidine accelerates cyclization in pyrazole synthesis by deprotonating intermediates, as demonstrated in the formation of pyrrolo[3,4-c]pyrazoles .
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Solvent Systems: Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield | Reference |
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Pyrazole Formation | 2-Chlorophenylhydrazine, acetylacetone, piperidine, ethanol, reflux | 72–86% | |
Piperidine Coupling | Piperidine-4-carboxylic acid, EDCl/HOBt, DMF, rt | 65% |
Physicochemical Properties
Solubility and Partitioning
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LogP (Octanol-Water): Estimated at 2.8 ± 0.3 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Solubility:
Spectroscopic Characterization
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